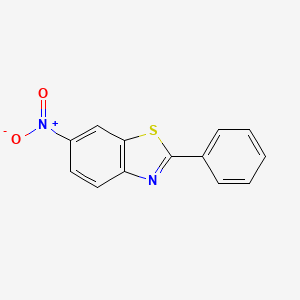

6-Nitro-2-phenylbenzothiazole

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The journey of benzothiazole chemistry began in 1887 when A.W. Hoffmann first synthesized a 2-substituted benzothiazole. mdpi.com This discovery opened the door to a new class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. mdpi.com The fundamental structure of benzothiazoles, a bicyclic system containing both sulfur and nitrogen atoms, imparts unique chemical properties that have captivated chemists for over a century. mdpi.comwikipedia.org

Historically, the synthesis of benzothiazoles has been a subject of extensive study. pcbiochemres.com Established methods often involve the condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acyl chlorides. wikipedia.orgpcbiochemres.comijper.org These foundational synthetic strategies have undergone significant evolution, with modern chemistry introducing more sophisticated and efficient methodologies, including the use of metal-based catalysts and resin supports to improve yields and reaction conditions. mdpi.com The development of these synthetic routes has been crucial in making a wide array of benzothiazole derivatives accessible for further investigation. pcbiochemres.comekb.eg

The versatility of the benzothiazole core has led to its incorporation into a diverse range of applications, from dyes and food additives to materials science. wikipedia.orgpcbiochemres.com In the realm of medicine, the benzothiazole scaffold is a privileged structure, appearing in drugs with activities such as dopamine (B1211576) antagonism and anticonvulsant properties. wikipedia.orgjddtonline.info This rich history of synthesis and application provides the backdrop against which the specific importance of derivatives like 6-Nitro-2-phenylbenzothiazole can be understood.

Structural Significance of this compound as a Key Benzothiazole Derivative

The chemical architecture of this compound is pivotal to its role in research. The molecule's core is the benzothiazole ring system, a planar bicyclic structure. wikipedia.org The defining features of this particular derivative are the substituents at the 2- and 6-positions.

The nitro group (-NO₂) at the 6-position is a potent electron-withdrawing group. This feature significantly influences the electronic distribution across the entire benzothiazole system, enhancing its reactivity. The presence of the nitro group is crucial for several reasons. Firstly, it serves as a key synthetic handle. The nitro group can be readily reduced to an amino group (-NH₂), a transformation that is fundamental to the synthesis of a wide range of biologically active analogs. researchgate.netmdpi.com This reduction is often a critical step in creating water-soluble hydrochloride salts of the corresponding 6-aminobenzothiazole (B108611) derivatives, which are more suitable for biological testing. researchgate.netmdpi.com

Secondly, the phenyl group at the 2-position is a significant contributor to the molecule's biological profile. Research has consistently shown that 2-aryl or 2-heteroaryl substituted benzothiazoles are promising candidates for various therapeutic applications, most notably as antitumor agents. mdpi.comheteroletters.org The specific nature of the substituent on this phenyl ring can further modulate the biological activity of the resulting compound. researchgate.net

Therefore, this compound is not just another benzothiazole derivative; it is a strategically designed precursor. Its structure is a deliberate combination of a reactive site for further functionalization (the nitro group) and a moiety associated with potent biological activity (the 2-phenyl group). This makes it an invaluable intermediate in the synthesis of more complex and potentially therapeutic molecules.

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound has primarily focused on its use as a precursor to novel compounds with potential biomedical applications. A significant body of work has been dedicated to synthesizing derivatives and evaluating their biological activities, particularly in the field of oncology.

A key research trajectory involves the synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles through the condensation of 2-amino-5-nitrothiophenol with various substituted benzaldehydes. researchgate.netmdpi.com These nitro derivatives are then typically reduced to their corresponding 6-amino analogs. researchgate.netmdpi.com The resulting 6-amino-2-(substituted-phenyl)benzothiazoles have been the subject of extensive antitumor evaluation.

Studies have shown that these compounds exert cytostatic activities against a range of malignant human cell lines. researchgate.netnih.gov For instance, water-soluble hydrochloride salts of these amino derivatives have been tested against cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cell lines. researchgate.netnih.gov The research indicates that the substitution pattern on the 2-phenyl ring plays a crucial role in the observed antitumor efficacy.

The following table summarizes the synthesis of various 6-Nitro-2-(substituted-phenyl)benzothiazole derivatives as reported in the literature:

| Compound | Substituent on Phenyl Ring | Starting Aldehyde | Reference |

| 6-Nitro-2-(2-nitrophenyl)benzothiazole | 2-NO₂ | 2-Nitrobenzaldehyde | mdpi.com |

| 6-Nitro-2-(3-nitrophenyl)benzothiazole | 3-NO₂ | 3-Nitrobenzaldehyde | mdpi.com |

| 6-Nitro-2-(4-nitrophenyl)benzothiazole | 4-NO₂ | 4-Nitrobenzaldehyde | mdpi.com |

| 6-Nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole | 4-N(CH₃)₂ | 4-Dimethylaminobenzaldehyde | mdpi.com |

| 6-Nitro-2-(3-fluorophenyl)benzothiazole | 3-F | 3-Fluorobenzaldehyde | mdpi.com |

| 6-Nitro-2-(4-fluorophenyl)benzothiazole | 4-F | 4-Fluorobenzaldehyde | mdpi.com |

Subsequent research has focused on the biological activity of the amino derivatives of these compounds. The table below presents the cytostatic activity of some of these water-soluble hydrochloride salts against various cancer cell lines.

| Compound No. (as per reference) | Substituent on Phenyl Ring | HeLa (IC₅₀ in M) | MCF-7 (IC₅₀ in M) | CaCo-2 (IC₅₀ in M) | Hep-2 (IC₅₀ in M) | WI-38 (IC₅₀ in M) | Reference |

| 13 | 2-NH₂ | 6x10⁻⁵ | 4x10⁻⁵ | 9x10⁻⁵ | 3x10⁻⁵ | 8x10⁻⁵ | researchgate.net |

| 14 | 3-NH₂ | 3x10⁻⁵ | 3x10⁻⁵ | 5x10⁻⁵ | 2x10⁻⁵ | 7x10⁻⁵ | researchgate.net |

| 15 | 4-NH₂ | 9x10⁻⁵ | 8x10⁻⁵ | >10⁻⁴ | 6x10⁻⁵ | >10⁻⁴ | researchgate.net |

| 16 | 4-N(CH₃)₂ | 4x10⁻⁵ | 5x10⁻⁵ | 6x10⁻⁵ | 3x10⁻⁵ | 8x10⁻⁵ | researchgate.net |

| 17 | 3-F | 8x10⁻⁵ | 6x10⁻⁵ | 7x10⁻⁵ | 4x10⁻⁵ | 9x10⁻⁵ | researchgate.net |

| 18 | 4-F | 9x10⁻⁵ | 7x10⁻⁵ | 8x10⁻⁵ | 5x10⁻⁵ | >10⁻⁴ | researchgate.net |

Beyond oncology, there is emerging interest in the antibacterial properties of nitro-substituted benzothiazoles. rjptonline.orgresearchgate.netnih.gov The electron-withdrawing nature of the nitro group is thought to contribute to the antimicrobial mechanism of action, potentially through the formation of reactive intermediates upon reduction within the microbial cell. Some studies have highlighted the potent antibacterial activity of certain nitro-substituted benzothiazole derivatives against pathogens like Pseudomonas aeruginosa. rjptonline.orgresearchgate.net

Another area of research, though less extensive, has explored the use of 6-nitrobenzothiazole (B29876) derivatives in materials science, specifically in the synthesis of mesogenic compounds, which are molecules that can form liquid crystal phases. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFMHLGCYNFWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363756 | |

| Record name | 6-Nitro-2-phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-23-7 | |

| Record name | 6-Nitro-2-phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Nitro 2 Phenylbenzothiazole

Direct Synthesis Strategies for 6-Nitro-2-phenylbenzothiazole

The direct formation of the this compound scaffold is most commonly achieved through condensation reactions, although alternative methods are emerging.

The principal and most widely documented method for synthesizing this compound and its derivatives is the condensation reaction between a nitro-substituted aminothiophenol and an aromatic aldehyde. nih.govresearchgate.net Specifically, 2-amino-5-nitrothiophenol is reacted with a corresponding substituted or unsubstituted benzaldehyde (B42025). mdpi.comnih.govresearchgate.net

In a typical procedure, a solution of 2-amino-5-nitrothiophenol is added dropwise to a boiling solution of the appropriate benzaldehyde in pyridine. mdpi.com The mixture is then refluxed for an extended period, often around 20 hours, to yield the desired this compound derivative. mdpi.com The yields for this method are generally moderate, ranging from 40% to 70%, depending on the specific substituents on the phenyl ring. mdpi.comnih.gov This approach allows for the introduction of various functional groups onto the 2-phenyl ring, leading to a range of substituted analogs. mdpi.com

Table 1: Examples of this compound Derivatives Synthesized via Condensation

| Compound Name | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6-Nitro-2-(2-nitrophenyl)benzothiazole | 2-Nitro | 40.0 | 164-165 |

| 6-Nitro-2-(3-nitrophenyl)benzothiazole | 3-Nitro | 70.9 | 214-215 |

| 6-Nitro-2-(4-nitrophenyl)benzothiazole | 4-Nitro | 67.1 | 256-257 |

| 6-Nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole | 4-N,N-dimethylamino | 66.1 | 262-263 |

| 6-Nitro-2-(4-fluorophenyl)benzothiazole | 4-Fluoro | 58.2 | 183-185 |

Data sourced from Racanè et al. (2006) mdpi.com

Beyond the classic condensation route, researchers have explored various alternative methods for the synthesis of the benzothiazole (B30560) core, which can be applied to this compound. One notable approach involves the reaction of nitro-substituted 2-aminobenzothiole with acyl chlorides, such as 4-nitrobenzoylchloride, under reflux conditions in acetic acid. nih.govmdpi.com

Other modern synthetic strategies for benzothiazoles include:

Microwave-assisted synthesis , which can significantly reduce reaction times from hours to minutes and improve yields. nih.govmdpi.com For instance, 2-chloromethyl-6-nitrobenzothiazole has been synthesized using microwave activation. researchgate.net

Electrochemical synthesis , an environmentally conscious method that uses electricity instead of chemical reagents to drive the reaction. benthamdirect.com

Catalyst-free reactions , such as the cascade sulfuration of ortho-chloronitrobenzenes with benzyl (B1604629) chlorides and elemental sulfur. rsc.org

The use of solid-supported reagents , like polymer-supported triphenylphosphine, which simplifies product isolation and purification by allowing the removal of by-products through simple filtration. researchgate.net

Post-Synthetic Modifications and Derivatization of this compound

Once synthesized, the this compound molecule serves as a versatile intermediate for further chemical transformations, primarily involving the reduction of the nitro group and functionalization of its aromatic rings.

A crucial and extensively utilized transformation of this compound is the reduction of its nitro group to an amino group, yielding 6-Amino-2-phenylbenzothiazole derivatives. mdpi.comnih.govresearchgate.net This reaction is a key step in the synthesis of compounds with significant biological interest. nih.govnih.govcapes.gov.br

The reduction is commonly accomplished using tin(II) chloride dihydrate (SnCl₂) in a mixture of methanol (B129727) and concentrated hydrochloric acid. mdpi.comsmolecule.com The reaction is typically carried out at reflux for a short period, often as brief as 15 minutes, and produces the desired 6-amino derivatives in good yields, generally between 70% and 80%. mdpi.comnih.govsmolecule.com The resulting amines are often converted into their water-soluble hydrochloride salts for further applications. mdpi.comsmolecule.com

Table 2: Reduction of this compound Derivatives

| Starting Material | Product | Reducing Agent | Yield (%) |

|---|---|---|---|

| 6-Nitro-2-(substituted-phenyl)benzothiazoles | 6-Amino-2-(substituted-phenyl)benzothiazole derivatives | SnCl₂/HCl | 70-80 |

Data sourced from Racanè et al. (2006) and other confirming reports. mdpi.comnih.govsmolecule.com

Functionalization of the this compound scaffold can be achieved both during the initial synthesis and through post-synthetic modifications. As detailed in section 2.1.1, various substituents (e.g., nitro, fluoro, dimethylamino) can be introduced onto the 2-phenyl ring by selecting the appropriately substituted benzaldehyde for the initial condensation reaction. mdpi.comnih.gov

Post-synthesis, the primary point of functionalization is the amino group of 6-Amino-2-phenylbenzothiazole. This amine can be protonated to form hydrochloride salts, which enhances water solubility. mdpi.comnih.govresearchgate.net Interestingly, selective protonation is possible; depending on the conditions, either a monohydrochloride or a dihydrochloride (B599025) salt can be formed, the latter involving protonation at both the 6-amino group and the nitrogen atom of the benzothiazole ring. mdpi.com While less explored for the 6-nitro variant specifically, other 2-phenylbenzothiazole (B1203474) derivatives have undergone further reactions like C-H amidation, indicating potential pathways for creating more complex structures. mdpi.com

In line with the principles of sustainable chemistry, significant efforts have been made to develop greener synthetic methodologies for benzothiazoles, which are applicable to this compound. nih.govresearchgate.net These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption. nih.gov

Key green chemistry strategies include:

The use of eco-friendly solvents : Replacing traditional volatile organic compounds with greener alternatives like water or glycerol. orgchemres.orgresearchgate.net

Electrochemical methods : Performing synthesis in aqueous phases at room temperature, which avoids harsh reagents and simplifies work-up procedures. benthamdirect.com

Microwave and visible-light irradiation : Utilizing alternative energy sources to accelerate reactions and reduce the need for high temperatures and prolonged reaction times. nih.govbenthamdirect.cominnovareacademics.in

Development of reusable catalysts : Employing heterogeneous catalysts like SnP₂O₇ or ZnO nanoparticles that can be easily recovered and reused, minimizing waste. nih.govmdpi.com

Solvent-free and catalyst-free conditions : Designing reactions that proceed efficiently without the need for any solvent or catalyst, representing a highly sustainable approach. capes.gov.brresearchgate.net

One-pot synthesis : Combining multiple reaction steps into a single procedure to increase efficiency and reduce the generation of intermediate waste. innovareacademics.inresearchgate.net

These sustainable protocols represent a shift towards more environmentally benign manufacturing processes for this important class of chemical compounds. benthamdirect.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-nitrothiophenol |

| Benzaldehyde |

| 6-Nitro-2-(2-nitrophenyl)benzothiazole |

| 6-Nitro-2-(3-nitrophenyl)benzothiazole |

| 6-Nitro-2-(4-nitrophenyl)benzothiazole |

| 6-Nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole |

| 6-Nitro-2-(4-fluorophenyl)benzothiazole |

| 4-nitrobenzoylchloride |

| 2-chloromethyl-6-nitrobenzothiazole |

| 6-Amino-2-phenylbenzothiazole |

| Tin(II) chloride dihydrate |

| Methanol |

| Hydrochloric acid |

| Pyridine |

| Acetic acid |

| Glycerol |

| Water |

| ZnO nanoparticles |

Spectroscopic and Computational Investigations of 6 Nitro 2 Phenylbenzothiazole and Its Analogues

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of complex organic molecules like 6-nitro-2-phenylbenzothiazole. These methods provide critical insights into the molecular structure, bonding, and composition, which are fundamental to understanding the compound's properties and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For this compound and its analogues, ¹H and ¹³C NMR spectroscopy are particularly informative.

In the ¹H NMR spectrum of a related compound, 6-amino-2-(3-fluorophenyl)benzothiazole dihydrochloride (B599025), the aromatic protons appear in the range of 7.46 to 8.17 ppm. mdpi.com For 2-(2′-aminophenyl)benzothiazole, all proton signals are observed between 6.10 and 8.10 ppm. mdpi.com The specific chemical shifts and coupling constants of the protons in the this compound molecule provide a detailed map of the proton environment. The protons on the phenyl ring and the benzothiazole (B30560) core will exhibit distinct signals, influenced by the electron-withdrawing nitro group and the anisotropic effects of the aromatic rings. Two-dimensional NMR experiments, such as COSY and HSQC, can further elucidate the connectivity between protons and carbons, confirming the structural assignment. mdpi.com For instance, an extensive NMR investigation of 43 2-aryl benzothiazole derivatives was conducted using one- and two-dimensional NMR experiments to characterize the structures. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. In 2-(2′-aminophenyl)benzothiazole, the carbons bonded to nitrogen atoms (C2′, C2, and C3a) show signals in the low-field region. mdpi.com Similarly, in this compound, the carbon atoms attached to the nitrogen of the nitro group and the thiazole (B1198619) ring will be significantly deshielded, appearing at higher chemical shifts. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts for Benzothiazole Derivatives

| Compound | Proton | Chemical Shift (ppm) |

| 6-Amino-2-(3-fluorophenyl)benzothiazole dihydrochloride mdpi.com | Aromatic | 7.46 - 8.17 |

| 2-(2′-Aminophenyl)benzothiazole mdpi.com | Aromatic | 6.10 - 8.10 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. primescholars.comarxiv.org The resulting spectra provide a unique fingerprint of the compound, revealing the presence of specific functional groups.

For this compound, the IR and Raman spectra will be characterized by several key vibrational bands. The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations. In nitrobenzene (B124822) derivatives, the asymmetric NO₂ stretching typically appears in the region of 1535 ± 30 cm⁻¹, while the symmetric stretch is found around 1345 ± 30 cm⁻¹. esisresearch.org For 5-nitro-2-(4-nitrobenzyl) benzoxazole, theoretical calculations predicted NO₂ stretching vibrations at 1415, 1391, 1374, and 1352 cm⁻¹, with experimental bands observed at 1398, 1347 cm⁻¹ in the IR spectrum and 1387 cm⁻¹ in the Raman spectrum. esisresearch.org

The C=N stretching vibration of the thiazole ring is another important diagnostic peak, typically observed in the region of 1550–1300 cm⁻¹. esisresearch.org In the case of 5-nitro-2-(4-nitrobenzyl) benzoxazole, this band was assigned at 1520 cm⁻¹ in both IR and Raman spectra. esisresearch.org The C-N stretching vibrations are expected in the 1330–1260 cm⁻¹ range. esisresearch.org The spectra will also show characteristic bands for the C-H stretching and bending modes of the aromatic rings. Computational studies using Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. primescholars.comresearchgate.netnih.gov

Table 2: Key Vibrational Frequencies for Nitro-substituted Benzothiazole Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound and Observed Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1505 - 1565 | 5-nitro-2-(4-nitrobenzyl) benzoxazole: 1398 (IR) esisresearch.org |

| Symmetric NO₂ Stretch | 1315 - 1375 | 5-nitro-2-(4-nitrobenzyl) benzoxazole: 1347 (IR) esisresearch.org |

| C=N Stretch | 1300 - 1550 | 5-nitro-2-(4-nitrobenzyl) benzoxazole: 1520 (IR/Raman) esisresearch.org |

| C-N Stretch | 1260 - 1330 | 2-mercaptobenzothiazole: 1318 esisresearch.org |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). uakron.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound, which is C₁₃H₈N₂O₂S, by measuring the mass with high precision. nih.gov

Electron ionization (EI) is a common ionization method that can cause the molecule to fragment. db-thueringen.de The resulting fragmentation pattern provides valuable structural information. db-thueringen.de For this compound, fragmentation is likely to occur at the weaker bonds. Potential fragmentation pathways could involve the loss of the nitro group (NO₂), leading to a significant fragment ion. Other fragmentations might include the cleavage of the bond between the phenyl group and the benzothiazole core, or the fragmentation of the benzothiazole ring itself. The analysis of these fragment ions helps to piece together the structure of the original molecule. Tandem mass spectrometry (MS/MS) can be used to further analyze specific fragment ions, providing even more detailed structural insights. uakron.edu

Quantum Chemical and Computational Studies

Quantum chemical and computational methods provide a theoretical framework to understand the electronic structure, stability, and reactivity of molecules like this compound. These studies complement experimental findings and offer deeper insights into molecular properties.

Theoretical Assessment of Molecular Stability and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure and stability of organic compounds. researchgate.nettsijournals.com By performing geometry optimization calculations, the most stable three-dimensional arrangement of the atoms in this compound can be determined. These calculations can also predict various molecular properties, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. primescholars.com

The electronic structure of the molecule can be analyzed through calculations of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the nitro group is expected to be a region of high negative potential, while the aromatic protons and the sulfur atom may exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the π-conjugated system of the phenyl and benzothiazole rings will significantly influence the energies of the HOMO and LUMO. Computational methods like DFT can be used to calculate the energies of these orbitals and the resulting energy gap. researchgate.netnih.gov This analysis helps in understanding the charge transfer characteristics within the molecule and its potential for electronic applications. ajchem-a.com

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| BTa Derivative researchgate.net | High | - | - |

| BTc Derivative researchgate.net | - | - | Smallest |

| BTa, BTb, BTc Derivatives researchgate.net | - | - | Low |

Prediction of Reactivity via Molecular Electrostatic Potential (MEP) and Fukui Indices

The reactivity of a chemical species, including its sites for electrophilic and nucleophilic attack, can be predicted using computational quantum-mechanical methods. Among the most insightful tools for this purpose are the Molecular Electrostatic Potential (MEP) and Fukui functions, which are derived from the principles of Density Functional Theory (DFT).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of reactivity that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It allows for the visualization of electron-rich and electron-poor regions, thereby predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) correspond to electron-deficient areas, indicating likely sites for nucleophilic attack.

In computational studies of benzothiazole derivatives, the MEP surface provides clear indications of reactivity. For analogues containing a nitro group, the MEP map reveals a strong negative potential around the nitro group itself and the nitrogen atom of the benzothiazole ring. nih.gov This high electron density suggests these areas are prone to electrophilic attack but would cause repulsion against an incoming nucleophile. nih.gov The presence of the strongly electron-withdrawing nitro group also influences the rest of the molecule, rendering adjacent hydrogen atoms more acidic and creating positive potential regions on other parts of the molecular backbone. researchgate.net

Fukui Indices

While MEP provides a general map of electrostatic potential, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. faccts.de These indices are derived from the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net There are three main types of Fukui functions:

f+(r) : Measures the reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site prone to attack by a nucleophile.

f-(r) : Measures the reactivity towards an electrophilic attack (electron donation). A high value points to a site likely to be attacked by an electrophile.

f0(r) : Measures the reactivity towards a radical attack.

Theoretical studies on 2-phenylbenzothiazole (B1203474) analogues have utilized Fukui indices to pinpoint the most reactive sites. researchgate.netsciencepublishinggroup.com These analyses have shown that for this class of compounds, the sp2 nitrogen atom within the benzothiazole ring consistently exhibits the most nucleophilic character (highest f- value), making it the primary target for electrophiles. ccsenet.org Conversely, the sites most susceptible to nucleophilic attack (highest f+ value) have been identified as specific carbon atoms on the benzothiazole ring, namely C4, C5, and C6. researchgate.netsciencepublishinggroup.com These carbons are rendered more electrophilic and are thus probable sites of interaction with nucleophilic centers of biomolecules like DNA. researchgate.netsciencepublishinggroup.com

| Reactivity Descriptor | Predicted Interaction | Most Probable Site (Based on Analogues) |

| MEP (Negative Potential) | Electrophilic Attack | Nitro group oxygens, Benzothiazole nitrogen |

| MEP (Positive Potential) | Nucleophilic Attack | Hydrogen atoms, Ring carbons |

| Fukui Index (f+) | Nucleophilic Attack | Carbons C4, C5, C6 of the benzothiazole ring researchgate.netsciencepublishinggroup.com |

| Fukui Index (f-) | Electrophilic Attack | Nitrogen atom (N3) of the benzothiazole ring ccsenet.org |

Computational Studies on Protonic Affinity and Preferential Protonation Sites

The basicity of a molecule and the specific site at which it accepts a proton are fundamental to understanding its chemical behavior, particularly in biological systems where protonation states can dictate molecular interactions and activity. kau.edu.sa Proton Affinity (PA) and Gas-Phase Basicity (GB) are two key thermodynamic quantities that quantify basicity. Proton affinity is defined as the negative of the enthalpy change (ΔH) for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the same process. nih.govnist.gov Lower PA and GB values indicate weaker basicity.

Computational studies using DFT methods have been employed to determine the preferential protonation sites and corresponding proton affinities for a range of 2-phenylbenzothiazole derivatives and related benzazoles. researchgate.netkau.edu.sa A comprehensive theoretical study of six different 2-phenylbenzothiazole analogues revealed a consistent trend: the sp2-hybridized nitrogen atom of the benzothiazole ring is the most nucleophilic center and, consequently, the preferential site for protonation in all studied molecules. researchgate.netsciencepublishinggroup.com

| Compound/Analogue | Preferential Protonation Site | Expected Proton Affinity (PA) Trend | Reference |

| 2-Phenylbenzothiazole Analogues | sp2 Nitrogen of the benzothiazole ring | - | researchgate.netsciencepublishinggroup.com |

| 2-(4-Aminophenyl)benzazoles | N3-site of the benzazole ring | High (due to amino group) | kau.edu.sa |

| This compound | sp2 Nitrogen of the benzothiazole ring | Lower (due to electron-withdrawing NO2) | Inferred from kau.edu.sa |

| Halo-substituted benzazoles | N3-site of the benzazole ring | Lower (due to electron-withdrawing halogen) | kau.edu.sa |

Reaction Mechanisms and Chemical Reactivity of 6 Nitro 2 Phenylbenzothiazole Derivatives

Mechanistic Pathways of Key Chemical Transformations

The reactivity of 6-nitro-2-phenylbenzothiazole is prominently demonstrated in two key transformations: its synthesis through cyclocondensation and the reduction of its nitro group.

Cyclocondensation for Synthesis

The primary route to obtaining this compound derivatives involves the condensation reaction between 2-amino-5-nitrothiophenol and a corresponding aromatic aldehyde. mdpi.comresearchgate.netcapes.gov.brnih.gov This reaction is typically performed by refluxing the reactants in a solvent like pyridine. mdpi.com The general mechanism, drawing from related benzothiazole (B30560) syntheses, proceeds through a cyclization pathway. mdpi.com

A proposed mechanistic pathway involves the initial nucleophilic attack of the amino group of 2-amino-5-nitrothiophenol on the carbonyl carbon of the benzaldehyde (B42025), forming a carbinolamine intermediate. This is followed by dehydration to yield a Schiff base (imine). Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a 2-hydroxythiazolidine-like intermediate. The final step is an oxidative cyclization, often facilitated by the reaction conditions, which involves the elimination of a water molecule to form the stable aromatic benzothiazole ring system. mdpi.comru.nl

Reduction of the Nitro Group

A significant reaction of this compound is the reduction of the nitro group to a primary amine, yielding 6-amino-2-phenylbenzothiazole derivatives. This transformation is crucial as it provides access to a class of compounds with significant biological activity. mdpi.com The reduction is commonly achieved using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in a solvent like methanol (B129727) at reflux. mdpi.comresearchgate.net This method is efficient, providing good yields of the corresponding amino derivatives. mdpi.com

The mechanism for the reduction of an aromatic nitro group with SnCl₂/HCl is a well-established multi-step process involving a series of single-electron transfers from the Sn(II) salt. The nitro group is progressively reduced through nitroso and hydroxylamino intermediates before the final amine is formed.

Identification of Electrophilic and Nucleophilic Centers

The electronic landscape of this compound dictates its reactivity towards other chemical species. The presence of heteroatoms (nitrogen and sulfur) and the potent electron-withdrawing nitro group creates distinct regions of high and low electron density within the molecule.

Nucleophilic Centers: Theoretical studies on related 2-phenylbenzothiazole (B1203474) derivatives have identified the sp² hybridized nitrogen atom of the thiazole (B1198619) ring (N-3) as the most significant nucleophilic center and the preferential site for protonation. researchgate.net Its lone pair of electrons makes it a target for electrophiles.

Electrophilic Centers: The benzothiazole ring system, particularly the thiazole part, is inherently electron-deficient. This effect is amplified by the nitro group at the 6-position, which withdraws electron density from the entire fused ring system through resonance and inductive effects. Computational analyses using Density Functional Theory (DFT) on similar 2-phenylbenzothiazole structures have pinpointed specific carbon atoms as the most electrophilic centers. researchgate.net These studies suggest that carbons C4, C5, and C6 of the benzothiazole ring are the primary sites susceptible to nucleophilic attack. researchgate.net The presence of the phenyl group at the 2-position further modulates the electronic distribution.

Computational studies involving Natural Bond Orbital (NBO) analysis help in understanding the charge transfer interactions occurring within the molecule, confirming the locations of these reactive centers. researchgate.net

| Center Type | Location | Reason | Supporting Evidence |

|---|---|---|---|

| Primary Nucleophilic Center | Thiazole Nitrogen (N-3) | Presence of a lone pair of electrons. | Theoretical DFT studies researchgate.net |

| Primary Electrophilic Centers | Benzene (B151609) Ring Carbons (C4, C5, C6) | Electron deficiency enhanced by the electron-withdrawing nitro group. | Theoretical DFT studies researchgate.net |

| General Electrophilicity | Thiazole Ring | Inherent electron-deficient nature due to N and S heteroatoms. | General principles of heterocyclic chemistry |

Influence of Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by substituents, particularly on the 2-phenyl ring. These substituents can alter the electron density at the reaction centers, thereby affecting transition state energies and the stability of intermediates and products. researchgate.net

The synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles provides a practical example. The reaction involves the condensation of 2-amino-5-nitrothiophenol with various substituted benzaldehydes. The nature of the substituent on the benzaldehyde's phenyl ring can impact the reaction yield and potentially the reaction time. mdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) on the 2-phenyl ring increase the electrophilicity of the carbonyl carbon of the starting aldehyde. This can facilitate the initial nucleophilic attack by the aminothiophenol, potentially increasing the reaction rate. In a study, 6-nitro-2-(4-nitrophenyl)benzothiazole and 6-nitro-2-(4-fluorophenyl)benzothiazole were synthesized with yields of 67.1% and 58.2%, respectively. mdpi.com

Electron-Donating Groups (EDGs): Substituents like dimethylamino (-N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon. This may slow down the initial condensation step compared to unsubstituted or EWG-substituted aldehydes. Despite this, 6-nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole was synthesized with a respectable yield of 66.1%. mdpi.com

These substituent effects also extend to the electronic properties and subsequent reactivity of the resulting benzothiazole derivative. An EDG on the 2-phenyl ring would increase the electron density on the benzothiazole system, potentially enhancing the nucleophilicity of the thiazole nitrogen. Conversely, an EWG would make the entire molecule more electron-deficient. researchgate.net Computational studies on related systems show that such substitutions directly impact properties like ionization potential, electrophilicity index, and chemical hardness, which are key descriptors of chemical reactivity. rsc.org

| Substituent on 2-Phenyl Ring | Compound Name | Effect of Substituent | Reported Yield (%) |

|---|---|---|---|

| 2-nitro | 6-Nitro-2-(2-nitrophenyl)benzothiazole | Strongly Electron-Withdrawing | 40.0 |

| 4-nitro | 6-Nitro-2-(4-nitrophenyl)benzothiazole | Strongly Electron-Withdrawing | 67.1 |

| 4-fluoro | 6-Nitro-2-(4-fluorophenyl)benzothiazole | Moderately Electron-Withdrawing | 58.2 |

| 4-N,N-dimethylamino | 6-Nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole | Strongly Electron-Donating | 66.1 |

Biological Activities and Pharmacological Efficacy of 6 Nitro 2 Phenylbenzothiazole Derivatives

Antioxidant Properties

Derivatives of the benzothiazole (B30560) scaffold, including nitro-substituted analogues, have demonstrated significant antioxidant capabilities. These properties are crucial in combating oxidative stress, a condition implicated in numerous diseases. The antioxidant action of these compounds is often evaluated through their ability to scavenge free radicals and modulate the activity of endogenous antioxidant enzymes.

Research has shown that certain 2-substituted benzothiazole derivatives can effectively reduce reactive oxygen species (ROS). nih.gov For instance, in a zebrafish model of ethanol-induced fatty liver, the 6-nitrobenzo[d]thiazol-2-amine derivative (N2) was found to elevate the levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.gov It also increased glutathione (B108866) levels, a key endogenous antioxidant, thereby protecting against oxidative stress. nih.gov Another study on a 6-nitrobenzo[d]thiazol-2 amine derivative (N3) in a zebrafish model of epilepsy reported enhanced antioxidant enzyme activities and reduced ROS levels. nih.govresearchgate.net

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| 6-nitrobenzo[d]thiazol-2-amine derivative (N2) | In vivo (Zebrafish model) | Elevated superoxide dismutase and catalase; increased glutathione levels; reduced ROS. | nih.gov |

| 6-nitrobenzo[d]thiazol-2 amine derivative (N3) | In vivo (Zebrafish model) | Enhanced antioxidant enzyme activities; reduced ROS and LDH levels; increased GSH levels. | nih.govresearchgate.net |

| Various 2-Aryl Benzothiazole Derivatives | DPPH & ABTS Assays | Showed significant radical scavenging potential, with activity being generally better in the ABTS assay. | |

| Benzothiazole-2-carboxamides (nitro-substituted) | DPPH & FRAP Assays | Exhibited antioxidant capacity, with benzothiazole analogues generally showing better activity than benzimidazole (B57391) analogues. | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of 6-nitro-2-phenylbenzothiazole derivatives is a significant area of investigation. Inflammation is a key pathological component of many diseases, and molecules that can modulate inflammatory pathways are of great therapeutic interest. Benzothiazoles are believed to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Studies have demonstrated that benzothiazole compounds with nitro substituents can suppress key inflammatory mediators. nih.govturkjps.org In a study using a hepatocellular carcinoma cell line, benzothiazole derivatives with nitro substituents were shown to suppress the activation of COX-2 and inducible nitric oxide synthase (iNOS). nih.govturkjps.orgturkjps.org This suppression was linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govturkjps.orgturkjps.org

Further research in zebrafish models has corroborated these findings. The 6-nitrobenzo[d]thiazol-2-amine derivative (N2) was shown to influence genes associated with inflammation in a model of ethanol-induced fatty liver. nih.gov Similarly, the 6-nitrobenzo[d]thiazol-2 amine derivative (N3) suppressed pro-inflammatory gene expression and demonstrated membrane-stabilizing properties, which is indicative of anti-inflammatory action. nih.govresearchgate.net

| Compound/Derivative | Model | Mechanism/Effect | Reference |

|---|---|---|---|

| Benzothiazole derivative with nitro substituent | Hepatocellular Carcinoma (HepG2) cells | Suppressed COX-2 and iNOS activation by inhibiting NF-κB. | nih.govturkjps.orgturkjps.org |

| 6-nitrobenzo[d]thiazol-2-amine derivative (N2) | Zebrafish (ethanol-induced fatty liver) | Modulated genes associated with inflammation. | nih.gov |

| 6-nitrobenzo[d]thiazol-2 amine derivative (N3) | Zebrafish (PTZ-induced epilepsy) | Suppressed pro-inflammatory gene expression; demonstrated membrane-stabilizing properties. | nih.govresearchgate.net |

Exploration of Neuroprotective and Imaging Agent Applications (e.g., Amyloid Beta Targeting)

The benzothiazole scaffold, particularly the 2-phenylbenzothiazole (B1203474) structure, is foundational to agents developed for both neuroprotection and neuroimaging, specifically for targeting amyloid-beta (Aβ) plaques associated with Alzheimer's disease (AD).

Neuroprotective Effects: The neuroprotective effects of benzothiazole derivatives are often linked to their antioxidant and anti-inflammatory properties. nih.gov By reducing oxidative stress and inflammation in the brain, these compounds can mitigate neuronal damage. nih.govresearchgate.net For example, a study on a 6-nitrobenzo[d]thiazol-2-amine (N3) derivative in a zebrafish model showed a reduction in neurodegenerative markers, including amyloid plaques and calcium deposition, suggesting a neuroprotective role. nih.govresearchgate.net Other research has identified benzothiazole analogs that enhance neuronal cell viability and protect neuronal cells from ROS-mediated damage by modulating catalase, an important antioxidant enzyme. researchgate.netnih.gov

Amyloid Beta Imaging Agents: Derivatives of 2-phenylbenzothiazole have been extensively developed as positron emission tomography (PET) imaging agents for the in vivo detection of Aβ plaques. nih.gov The core structure shows a high binding affinity for these plaques. The first widely studied Aβ PET tracer, Pittsburgh compound B ([¹¹C]PiB), is a derivative of this class. nih.gov

Researchers have synthesized numerous analogues, including ¹⁸F-labeled and ⁶⁸Ga-labeled derivatives, to improve upon the pharmacokinetic properties of the initial compounds for better clinical utility. nih.govnih.gov For instance, ⁶⁸Ga-labeled benzothiazole derivatives have been designed for imaging Aβ plaques in cerebral amyloid angiopathy (CAA), a condition where amyloid is deposited on blood vessel walls. nih.govillinois.edu These agents showed specific binding to amyloid plaques in autoradiography studies and low brain uptake in biodistribution studies, making them suitable for imaging vascular amyloid deposits rather than those in the brain parenchyma. nih.govillinois.edu Similarly, various ¹⁸F-labeled 2-phenylbenzothiazole derivatives have been synthesized and evaluated, showing favorable characteristics like high initial brain uptake and fast clearance, which are desirable for imaging agents. nih.gov

| Application | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection | 6-nitrobenzo[d]thiazol-2-amine (N3) | Reduced neurodegenerative markers, including amyloid plaques and calcium deposition in a zebrafish model. | nih.govresearchgate.net |

| Neuroprotection | Novel benzothiazole molecules | Enhanced neuronal cell viability and modulated catalase activity, protecting against ROS-mediated damage. | researchgate.netnih.gov |

| Aβ Imaging (PET) | ⁶⁸Ga-Labeled Benzothiazole Derivatives | Showed strong, specific binding to Aβ plaques in vitro; low brain uptake in vivo suggests suitability for CAA imaging. | nih.govillinois.edu |

| Aβ Imaging (PET) | ¹⁸F-Labeled Aminophenylbenzothiazoles | Demonstrated favorable pharmacokinetics and low nonspecific binding in monkeys, suggesting suitability as Aβ plaque imaging agents. | nih.gov |

Structure Activity Relationship Sar Insights and Molecular Design Principles for 6 Nitro 2 Phenylbenzothiazole Analogs

Systematic Elucidation of Substituent Effects on Biological Profiles

The biological activity of 6-nitro-2-phenylbenzothiazole and its analogs is profoundly influenced by the nature and position of various substituents on the benzothiazole (B30560) core and the 2-phenyl ring. researchgate.netmdpi.comresearchgate.netresearchgate.nettandfonline.com A systematic exploration of these substituent effects is crucial for understanding the molecule's mechanism of action and for designing more potent and selective therapeutic agents.

The Critical Role of the Nitro Group at Position 6 and its Transformations

The nitro group at the 6-position of the benzothiazole ring is a key determinant of the molecule's biological activity. tandfonline.comijper.org This electron-withdrawing group enhances the reactivity of the molecule and can undergo reduction to form reactive intermediates that interact with biological macromolecules like proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to the compound's therapeutic effects.

Transformations of the 6-nitro group, particularly its reduction to an amino group, have been a focal point of research. The resulting 6-amino-2-phenylbenzothiazole derivatives often exhibit altered or enhanced biological profiles. mdpi.comtandfonline.com For instance, the reduction of this compound yields 6-amino-2-phenylbenzothiazole, a precursor for water-soluble hydrochloride salts that have demonstrated cytotoxicity against cancer cell lines. The conversion of the nitro group to an amino group can significantly impact the molecule's interaction with its biological target. For example, a decline in antimicrobial property was observed when a nitro group was replaced by an amino group in certain benzothiazole derivatives. ijper.org

Impact of Substitutions on the 2-Phenyl Ring

Modifications to the 2-phenyl ring of this compound provide a rich avenue for modulating biological activity. mdpi.comresearchgate.netresearchgate.nettandfonline.com The introduction of various substituents, such as nitro, amino, fluoro, methoxy, and chloro groups, can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target receptors. mdpi.comresearchgate.nettandfonline.commdpi.com

The synthesis of novel 6-amino-2-phenylbenzothiazole derivatives with different substituents on the phenyl ring has been a common strategy. mdpi.com For example, compounds bearing amino, dimethylamino, or fluoro groups on the phenyl ring have been prepared and evaluated for their antitumor activities. mdpi.comresearchgate.net The position of the substituent on the phenyl ring is also critical. For instance, the synthesis of 6-nitro-2-(monosubstituted phenyl)-benzothiazoles has been achieved by condensing substituted benzaldehydes with 2-amino-5-nitrothiophenol. mdpi.com

Here is an interactive data table showcasing various substitutions on the 2-phenyl ring and their reported yields:

| Compound | Substituent on 2-Phenyl Ring | Yield (%) | Reference |

| 6-Nitro-2-(2-nitrophenyl)benzothiazole | 2-Nitro | 40.0 | mdpi.com |

| 6-Nitro-2-(3-nitrophenyl)benzothiazole | 3-Nitro | 70.9 | mdpi.com |

| 6-Nitro-2-(4-nitrophenyl)benzothiazole | 4-Nitro | 67.1 | mdpi.com |

| 6-Nitro-2-(4-N,N-dimethylaminophenyl)benzothiazole | 4-N,N-dimethylamino | 66.1 | mdpi.com |

| 6-Nitro-2-(4-fluorophenyl)benzothiazole | 4-Fluoro | 58.2 | mdpi.com |

Influence of Benzothiazole Core Substitutions

While the 6-nitro group is a defining feature, other substitutions on the benzothiazole core can also significantly impact biological activity. researchgate.netresearchgate.nettandfonline.com For instance, the introduction of a methylthio (-SCH₃) group at the 2-position of 6-nitrobenzothiazole (B29876) increases the molecular weight and alters physical properties like the melting point, suggesting changes in crystalline stability. The presence of a chloro group at the 6-position of a benzothiazole derivative, in combination with a 4-nitrobenzyl group, has been shown to inhibit the proliferation of certain cancer cell lines. frontiersin.org

Furthermore, SAR studies have revealed that substitutions at other positions of the benzothiazole ring can modulate activity. For example, in a series of benzothiazole derivatives, the substitution of a methyl or bromo group at the 7th position enhanced antibacterial action. nih.gov

Rational Drug Design and Optimization Strategies

The insights gained from SAR studies form the foundation for rational drug design and optimization strategies for this compound analogs. researchgate.netmccollegeonline.co.in This approach involves the deliberate design of new molecules with improved efficacy, selectivity, and pharmacokinetic properties based on a thorough understanding of the ligand-receptor interactions. mccollegeonline.co.indrugtargetreview.com

The structural flexibility of the benzothiazole scaffold provides ample opportunities for such rational design. wjahr.com Optimization strategies often involve creating hybrid molecules or conjugates to potentially achieve synergistic effects. researchgate.net For example, combining the benzothiazole moiety with other pharmacologically active heterocycles is a common approach. researchgate.net The goal is to develop drug candidates with enhanced potency, allowing for lower therapeutic doses and potentially reducing side effects. researchgate.net

Molecular Modeling and Docking Studies for Target Interaction Analysis

To further refine the design of this compound analogs, computational techniques like molecular modeling and docking studies are invaluable. tandfonline.com These methods provide a three-dimensional understanding of how a molecule interacts with its biological target at the atomic level. nih.gov

Docking studies can predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govijariie.com For instance, docking studies on benzothiazole derivatives have been used to investigate their interactions with enzymes like DNA gyrase and tyrosine kinase, revealing key binding interactions that contribute to their antibacterial activity. nih.gov In some cases, docking scores have been used to correlate the predicted binding affinity with experimentally observed biological activity. ijariie.comjocpr.com This information is crucial for identifying key pharmacophoric features and guiding the design of new derivatives with improved target engagement. wjahr.com

Emerging Applications and Future Perspectives in 6 Nitro 2 Phenylbenzothiazole Research

Advancements in Pharmaceutical and Medicinal Chemistry

The benzothiazole (B30560) core, particularly when substituted, is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities. semanticscholar.org The presence of a nitro group at the 6-position and a phenyl group at the 2-position creates a versatile platform for synthesizing derivatives with potential as anticancer agents, antimicrobials, and diagnostic imaging agents. researchgate.netnih.gov

The 6-nitro-2-phenylbenzothiazole framework is a key intermediate in the synthesis of compounds entering the drug discovery and development pipeline, primarily for oncology. The process often involves the chemical reduction of the nitro group to an amine, yielding 6-amino-2-phenylbenzothiazole derivatives. mdpi.com These amino derivatives can then be converted into water-soluble salts to facilitate testing. researchgate.netmdpi.com

Research has demonstrated that these derivatives exhibit significant cytostatic activities against various human cancer cell lines. researchgate.netmdpi.com For instance, hydrochloride salts of 6-amino-2-(substituted-phenyl)benzothiazole have been tested against cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cell lines, showing promising antitumor potential. researchgate.netmdpi.com The core structure's amenability to modification allows for the exploration of structure-activity relationships, aiming to enhance efficacy and selectivity. semanticscholar.org Some benzothiazole-based enzyme inhibitors have even advanced to clinical trials. semanticscholar.org

Derivatives of this compound are also investigated for other therapeutic applications. For example, hydrazone derivatives synthesized from 2-amino-6-nitrobenzothiazole (B160904) have shown potential as monoamine oxidase (MAO) inhibitors, which could be developed into treatments for neurological disorders. Additionally, structural modifications have been shown to enhance antimicrobial activity, particularly against biofilms, marking them as lead compounds for new antimicrobial agents.

Table 1: Examples of Synthesized this compound Derivatives and Their Precursor Role

| Compound Name | Modification/Reaction | Resulting Compound Class | Investigated Application | Reference |

|---|---|---|---|---|

| 6-Nitro-2-(substituted-phenyl)benzothiazoles | Reduction of nitro group (e.g., with SnCl₂/HCl) | 6-Amino-2-(substituted-phenyl)benzothiazoles | Antitumor agents | researchgate.netmdpi.com |

| This compound | Reduction to 6-amino-2-phenylbenzothiazole, then conversion to hydrochloride salts | Water-soluble hydrochlorides | Pharmaceutical testing for cytotoxicity |

This table is based on data from the provided text and is for illustrative purposes.

A highly significant application of the 2-phenylbenzothiazole (B1203474) scaffold, derived from its 6-nitro precursor, is in the development of positron emission tomography (PET) imaging agents for diagnosing Alzheimer's disease (AD). acs.orgnih.gov These agents are designed to bind to amyloid-β (Aβ) plaques in the brain, which are a hallmark of AD. acs.orgnih.gov

The development strategy often involves synthesizing fluorinated (¹⁸F-labeled) or carbon-11-labeled derivatives of 2-phenylbenzothiazole. acs.orgresearchgate.net The nitro-substituted precursor is crucial for the synthesis of these radiolabeled compounds. acs.orgnih.govresearchgate.net Research has shown that certain 2-(4'-fluorophenyl)-1,3-benzothiazoles exhibit high binding affinities for Aβ plaques. acs.orgnih.gov For a PET imaging agent to be successful, it must be able to cross the blood-brain barrier, which requires a sufficient degree of lipophilicity. google.com

One promising candidate, [¹⁸F]6-methyl-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole, demonstrated high initial brain uptake and rapid washout in preclinical studies, which are desirable characteristics for an imaging agent. acs.orgnih.gov This compound, synthesized from a nitro precursor, appeared metabolically stable in the brain, suggesting its potential for clinical use in AD patients. acs.orgnih.gov The success of these agents has spurred further development of ⁹⁹ᵐTc analogs for SPECT imaging, another key diagnostic modality. nih.gov

Table 2: Binding Affinity of Select 2-Phenylbenzothiazole Derivatives for Amyloid Plaques

| Compound Type | Key Feature | Binding Affinity (Ki) | Significance | Reference |

|---|---|---|---|---|

| 2-(4′-fluorophenyl)-1,3-benzothiazoles | ¹⁸F-label on phenyl ring | 2.2 to 22.5 nM | High affinity for Aβ plaques in human brain homogenates | acs.orgnih.govresearchgate.net |

This table is based on data from the provided text and is for illustrative purposes.

Potential in Materials Science and Electronic Applications

Beyond its biomedical importance, the this compound structure and its derivatives hold potential in the realm of materials science. The benzothiazole moiety is a component of fluorescent materials and dyes used in optoelectronics. researchgate.netresearchgate.net The unique structural and electronic properties of these compounds make them candidates for further exploration in electronic applications. researchgate.net The electron-withdrawing nature of the nitro group enhances the reactivity of the benzothiazole system, a property that can be harnessed in the synthesis of novel materials. For instance, benzothiazole derivatives are used to create fluorescent probes for detecting specific analytes. researchgate.net

Interdisciplinary Research Opportunities

The diverse functionalities of this compound create numerous opportunities for interdisciplinary research. The convergence of medicinal chemistry, neurobiology, and medical imaging is evident in the development of Alzheimer's diagnostics. acs.orgnih.gov Similarly, collaborations between materials scientists and chemists could lead to novel electronic devices or sensors based on the benzothiazole framework. researchgate.net

The field also benefits from computational chemistry, where methods like Density Functional Theory (DFT) are used to study the stability, reactivity, and electronic properties of 2-phenylbenzothiazole derivatives. researchgate.net These theoretical studies can predict which atoms are the most likely sites for interaction with biological targets like DNA or which derivatives will have the most stability, guiding synthetic efforts in both pharmaceutical and materials science research. researchgate.net This synergy between computational and experimental chemistry accelerates the discovery of new applications for these versatile compounds. ru.nltandfonline.com

Challenges and Future Research Directions in the Field

Despite the promise of this compound derivatives, challenges remain. In synthesis, while derivative creation is well-established, direct synthesis methods for the parent compound are less common, with most routes modifying an existing benzothiazole core. Achieving high yields and purity, especially in multi-step syntheses for complex derivatives, remains a key objective. mdpi.com

For therapeutic agents, a major challenge is optimizing pharmacokinetic properties and minimizing off-target effects. semanticscholar.org In the context of Alzheimer's imaging, while promising candidates have been identified, further research is needed to improve brain uptake kinetics and metabolic stability to ensure clear and accurate diagnostic images. researchgate.netmdpi.com

Future research will likely focus on:

Synthesizing novel derivatives with enhanced biological activity and selectivity, guided by computational modeling. researchgate.net

Exploring new therapeutic areas beyond oncology and neurology where the benzothiazole scaffold might be effective.

Developing "greener" synthesis protocols that are more efficient and environmentally friendly, potentially using water as a solvent or employing novel catalysts. ru.nlrsc.org

Furthering the development of multifunctional agents , such as theranostics, which combine diagnostic imaging capabilities with therapeutic action in a single molecule.

The continued investigation into this compound and its analogues is poised to yield significant advancements across multiple scientific disciplines.

Q & A

What are the standard synthetic routes for preparing 6-nitro-2-phenylbenzothiazole, and what key reaction parameters influence yield?

Level : Basic

Methodological Answer :

The primary synthesis involves the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol under acidic conditions, followed by cyclization to form the benzothiazole core . For example, nitration of 2-chloro-1,3-benzothiazole using concentrated H₂SO₄ and KNO₃ at 0°C yields 2-chloro-6-nitrobenzothiazole, a precursor for further functionalization . Key parameters include:

- Temperature : Lower temperatures (0–5°C) during nitration minimize side reactions .

- Catalysts : Acidic conditions (e.g., HCl) are critical for cyclization efficiency .

- Reduction methods : Post-synthesis reduction of nitro groups (e.g., using SnCl₂/HCl) requires precise stoichiometry to avoid over-reduction .

How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Level : Basic

Methodological Answer :

Structural confirmation relies on a combination of:

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related benzothiazole derivatives in single-crystal studies .

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254–280 nm) quantifies purity (>95% threshold for biological assays) .

What strategies can optimize the reaction yield of this compound derivatives in scalable synthesis?

Level : Advanced

Methodological Answer :

Scalability challenges are addressed via:

- Catalyst selection : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances cyanation efficiency in nitro-to-amine conversions, reducing side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates during cyclization .

- Stepwise monitoring : TLC or in-situ IR tracks reaction progress, enabling timely quenching to prevent decomposition .

Example: A 58.95 mmol scale reaction achieved 85% yield by maintaining strict temperature control during nitration .

How do structural modifications (e.g., substituents on the phenyl ring) influence the antitumor activity of this compound derivatives?

Level : Advanced

Methodological Answer :

Antitumor efficacy is structure-dependent:

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance activity by increasing electrophilicity, facilitating DNA intercalation .

- Hydrophobic substituents (e.g., trifluoromethyl) improve membrane permeability, as shown in MCF-7 breast cancer cells (IC₅₀ = 12–18 µM) .

- Positional effects : Para-substituted derivatives exhibit higher cytotoxicity than ortho analogs due to reduced steric hindrance .

Experimental validation : Dose-response assays across HeLa, CaCo-2, and WI-38 cell lines differentiate tumor-selective activity .

What methodologies resolve discrepancies in reported antitumor activity across different cell lines?

Level : Advanced

Methodological Answer :

Contradictory data arise from variability in:

- Cell line specificity : Hep-2 laryngeal carcinoma cells may overexpress detoxifying enzymes, reducing compound efficacy .

- Assay conditions : Standardize protocols (e.g., MTT vs. SRB assays) and incubation times (48–72 hr) to minimize variability .

- Control benchmarks : Compare with reference drugs (e.g., doxorubicin) to normalize activity metrics .

Triangulation approach : Combine in vitro cytotoxicity, apoptosis assays (Annexin V), and ROS generation measurements to validate mechanisms .

How can computational methods (e.g., DFT, molecular docking) complement experimental studies of this compound derivatives?

Level : Advanced

Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate nitro-group charge distribution with reactivity .

- Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina, identifying key interactions (e.g., π-π stacking with DNA bases) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Case study : Docking scores for 6-nitro-2-(4-fluorophenyl)benzothiazole aligned with experimental IC₅₀ values in HeLa cells (R² = 0.89) .

What are the best practices for ensuring reproducibility in synthesizing and testing this compound derivatives?

Level : Advanced

Methodological Answer :

- Synthesis : Document exact stoichiometry (e.g., 1:1.1 molar ratio of benzaldehyde to 2-amino-5-nitrothiophenol) and drying protocols for intermediates .

- Biological assays :

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in repositories like CCDC .

What safety considerations are critical when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.